molecular formula C11H14N2O B11969280 7,8-Dimethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 36332-52-2

7,8-Dimethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B11969280
CAS No.: 36332-52-2
M. Wt: 190.24 g/mol
InChI Key: XSGKFGDLSPXFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including sedative, anxiolytic, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5,6-dimethylbenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to induce cyclization, forming the desired benzodiazepine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).

Major Products Formed

Scientific Research Applications

7,8-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to modulate neurotransmitter activity is a key aspect of its pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

  • 7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
  • 1-ethyl-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
  • 1-ethyl-3-ethoxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one

Uniqueness

7,8-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepine derivatives. The presence of methyl groups at the 7 and 8 positions, along with the tetrahydro structure, contributes to its unique binding affinity and activity profile .

Properties

CAS No.

36332-52-2

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

7,8-dimethyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one

InChI

InChI=1S/C11H14N2O/c1-7-5-9-10(6-8(7)2)13-11(14)3-4-12-9/h5-6,12H,3-4H2,1-2H3,(H,13,14)

InChI Key

XSGKFGDLSPXFOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)CCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.